molecular formula C4H8N2O B020258 N-Nitrosopyrrolidine CAS No. 930-55-2

N-Nitrosopyrrolidine

Cat. No. B020258
CAS RN: 930-55-2
M. Wt: 100.12 g/mol
InChI Key: WNYADZVDBIBLJJ-UHFFFAOYSA-N
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Description

N-Nitrosopyrrolidine is a yellow liquid found in certain food products and tobacco smoke . It is also known as Pyrrolidine, 1-nitroso- . It is a member of pyrrolidines and is a natural product found in Brassica oleracea, Capsicum annuum, and Nicotiana tabacum .


Synthesis Analysis

A selective and robust methodology for the analysis of nine N-nitrosamines (NAs), including N-Nitrosopyrrolidine, was developed and validated. This method is based on ultra-high-performance liquid chromatography (UHPLC) coupled to mass spectrometry .


Molecular Structure Analysis

The molecular formula of N-Nitrosopyrrolidine is C4H8N2O . Its molecular weight is 100.12 g/mol . The IUPAC name is 1-nitrosopyrrolidine . The InChI is InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2 .


Chemical Reactions Analysis

The reactions of α-acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR) with dGuo and DNA were investigated. α-AcetoxyNPYR is a stable precursor to the major proximate carcinogen of NPYR, α-hydroxyNPYR .


Physical And Chemical Properties Analysis

N-Nitrosopyrrolidine is a yellow liquid . Its molecular weight is 100.12 g/mol . The molecular formula is C4H8N2O .

Safety And Hazards

N-Nitrosopyrrolidine is harmful if swallowed and suspected of causing cancer . It causes serious eye irritation and is toxic if inhaled . It is suspected of damaging fertility or the unborn child and causes damage to organs .

properties

IUPAC Name

1-nitrosopyrrolidine
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InChI

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
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InChI Key

WNYADZVDBIBLJJ-UHFFFAOYSA-N
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Canonical SMILES

C1CCN(C1)N=O
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Molecular Formula

C4H8N2O
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DSSTOX Substance ID

DTXSID8021062
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Molecular Weight

100.12 g/mol
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Physical Description

N-nitrosopyrrolidine is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen., Yellow liquid; [Merck Index] Deep yellow-green clear liquid; [MSDSonline], Yellow liquid.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C, BP: 104-106 °C at 20 mm Hg, 417 °F
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Flash Point

181 °F (NTP, 1992), 181 °F
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Solubility

Miscible with water, Soluble in org solvents and lipids, 1.00E+06 mg/L @ 24C (exp)
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Density

1.085 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.085 g/cu cm at 25 °C, 1.085
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Vapor Pressure

0.06 [mmHg], Vapor pressure determined by gas phase analysis: 0.013, 0.025, 0.13, & 0.29 mm Hg at 0, 10, 30, & 40 °C, respectively, 0.06 mm Hg at 20 °C
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Product Name

N-Nitrosopyrrolidine

Color/Form

Yellow liquid

CAS RN

930-55-2, 35884-45-8, 57371-40-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How does N-nitrosopyrrolidine exert its carcinogenic effects?

A1: N-nitrosopyrrolidine itself is not directly carcinogenic. It requires metabolic activation, primarily via alpha-hydroxylation by cytochrome P450 enzymes, mainly in the liver [, , , ]. This process generates reactive intermediates, including 4-oxobutanediazohydroxide and crotonaldehyde (2-butenal), which can directly interact with DNA, forming various adducts [, , , , , , ]. These adducts can disrupt DNA replication and repair mechanisms, ultimately leading to mutations and potentially cancer [, ].

Q2: What is the significance of alpha-hydroxylation in N-nitrosopyrrolidine metabolism?

A2: Alpha-hydroxylation is the critical first step in N-nitrosopyrrolidine's metabolic activation. This enzymatic reaction, primarily carried out by cytochrome P450 enzymes, converts the relatively stable N-nitrosopyrrolidine into highly reactive species like 4-oxobutanediazohydroxide [, , , ]. These intermediates readily form covalent bonds with DNA bases, leading to adduct formation, a key event in N-nitrosopyrrolidine's carcinogenic potential.

Q3: Does the route of administration influence the carcinogenicity of N-nitrosopyrrolidine?

A3: While specific studies on the influence of different administration routes are limited in the provided data, research suggests that oral administration of N-nitrosopyrrolidine leads to adduct formation in various organs, including the liver, kidney, and lung []. The extent of adduct formation and subsequent carcinogenicity likely depends on the dose and duration of exposure, along with species-specific differences in metabolism and target organ susceptibility [, ].

Q4: What is the molecular formula and weight of N-nitrosopyrrolidine?

A4: The molecular formula of N-nitrosopyrrolidine is C4H8N2O, and its molecular weight is 100.12 g/mol.

Q5: What are the spectroscopic characteristics of N-nitrosopyrrolidine?

A5: While specific spectroscopic data is not extensively detailed in the provided research, N-nitrosopyrrolidine and its metabolites can be identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) [, , , , , ]. These methods rely on separation based on physicochemical properties followed by detection through mass-to-charge ratios or characteristic UV absorbance.

Q6: What are the key DNA adducts formed by N-nitrosopyrrolidine and its metabolites?

A6: N-nitrosopyrrolidine metabolism generates several reactive species that form adducts with DNA bases. Key adducts include:

  • 7,8-guanine adducts, such as 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4(3H)-one, formed by the reaction of 4-oxobutyl diazohydroxide with guanine [].
  • Exocyclic 1,N2-propanodeoxyguanosine adducts, resulting from the Michael addition of crotonaldehyde to guanine [].
  • N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG) and N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) formed by cyclic oxonium ions [].

Q7: What strategies can be employed to reduce N-nitrosopyrrolidine formation in food?

A7: Several approaches can mitigate N-nitrosopyrrolidine formation in food:

  • Reducing nitrite levels: Lowering nitrite concentrations in cured meat products directly limits the precursor pool available for N-nitrosopyrrolidine formation [, ].
  • Adding antioxidants: Antioxidants like alpha-tocopherol (vitamin E) can inhibit the nitrosation reaction, thereby reducing N-nitrosopyrrolidine levels [, ].
  • Modifying cooking methods: Employing cooking methods that generate lower temperatures, such as boiling or microwaving, can minimize N-nitrosopyrrolidine formation compared to frying [, ].

Q8: What analytical techniques are used to detect and quantify N-nitrosopyrrolidine?

A8: Various methods are employed for N-nitrosopyrrolidine analysis:

  • Gas chromatography-thermal energy analyzer (GC-TEA): This technique offers high sensitivity and selectivity for N-nitrosamines, including N-nitrosopyrrolidine. It involves separating the analyte by GC followed by detection using a TEA, which specifically detects nitrosyl radicals [].
  • Gas chromatography-mass spectrometry (GC-MS): This versatile technique combines the separation power of GC with the structural information provided by MS, enabling the identification and quantification of N-nitrosopyrrolidine and its metabolites [, , ].
  • High-performance liquid chromatography (HPLC): HPLC methods, often coupled with UV or mass spectrometric detection, offer sensitive and specific quantification of N-nitrosopyrrolidine and its adducts in various matrices [, , , , ].

Q9: What are the known toxicological effects of N-nitrosopyrrolidine?

A9: N-nitrosopyrrolidine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) [not mentioned directly in the provided text but is widely accepted scientific knowledge]. This classification is based on sufficient evidence from animal studies demonstrating that N-nitrosopyrrolidine induces tumors in multiple organs, particularly the liver [, , , , ].

Q10: Are there species-specific differences in the carcinogenicity of N-nitrosopyrrolidine?

A10: Yes, research indicates that there are species-specific differences in N-nitrosopyrrolidine carcinogenicity. For instance, while N-nitrosopyrrolidine primarily induces liver cancer in rats, it shows a higher propensity for causing lung cancer in hamsters [, , , ]. These differences likely stem from variations in N-nitrosopyrrolidine metabolism, DNA adduct formation, and target organ susceptibility among species.

Q11: Does chronic, low-dose exposure to N-nitrosopyrrolidine pose a significant health risk?

A11: While high-dose exposure to N-nitrosopyrrolidine has clear carcinogenic effects in animal models, the risks associated with chronic, low-dose exposure, particularly in humans, are more complex to assess []. The provided research hints at the possibility of lower doses posing a reduced risk, but it also highlights the challenges of extrapolating animal data to human health outcomes []. Further research is necessary to comprehensively evaluate the risks associated with low-level, long-term exposure to N-nitrosopyrrolidine in humans.

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